The synthesis of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of a suitable azepane derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine or sodium bicarbonate. The following steps outline a general synthetic route:
Technical details include monitoring the reaction progress using thin-layer chromatography and confirming the structure through nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular structure of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate can be represented by its chemical formula .
The compound features a cyclic structure with two hydroxyl groups positioned at the 3 and 6 carbon atoms of the azepane ring, contributing to its potential reactivity and biological properties.
tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are typically characterized using spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm product formation .
The mechanism of action for compounds like tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate often involves interactions with biological targets such as enzymes or receptors. The hydroxyl groups may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Research indicates that compounds with similar structures exhibit activity in modulating neurotransmitter systems or serving as enzyme inhibitors. Detailed studies involving kinetic assays may provide insights into the specific mechanisms by which this compound exerts its effects .
Relevant analyses include thermal stability assessments and solubility tests which are crucial for understanding its behavior in various environments .
tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate has several scientific applications:
The ongoing research into this compound's properties may reveal further applications in pharmaceuticals and materials science .
Catalytic asymmetric transfer hydrogenation (ATH) coupled with dynamic kinetic resolution (DKR) represents a state-of-the-art approach for synthesizing enantiomerically enriched tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate derivatives. This method employs chiral metal complexes to simultaneously reduce ketone functionalities while controlling stereochemistry across the azepane ring. The ruthenium catalyst (R,R)-TsDENEB (0.5 mol%) in acetonitrile, with a formic acid/triethylamine (1:1) hydrogen donor system at 40°C, achieves exceptional stereoselectivity (>99% ee and 98:2 dr) for the cis-3,6-diol configuration [6].
The arene ligand and tethered structure of the Ru(II) catalyst minimally impact diastereoselectivity, as evidenced by comparable results using (R,R)-Ru(p-cymene)TsDPEN (97:3 dr) and (R,R)-Ru(mesitylene)TsDPEN (97:3 dr). However, rhodium complexes like (R,R)-Rh-teth-TsDPEN deliver inferior diastereocontrol (79:21 dr), highlighting Ru(II)'s superiority for this scaffold [6] [2]. Solvent screening proved acetonitrile optimal, providing full conversion in 3 hours versus low conversions in ethereal solvents (18% in Me-THF) or alcohols (95% in iPrOH) [6].
Table 1: Catalyst Screening for Asymmetric Transfer Hydrogenation
Catalyst | Conversion | dr (cis:trans) | ee |
---|---|---|---|
(R,R)-Rh-teth-TsDPEN | 95% | 79:21 | 95% |
(R,R)-Ru(p-cymene)TsDPEN | 93% | 97:3 | 99% |
(R,R)-Ru(mesitylene)TsDPEN | 93% | 97:3 | 98% |
(R,R)-TsDENEB | 94% | 98:2 | >99% |
Conditions: Substrate (0.32 mmol), catalyst (0.5 mol%), HCO₂H/Et₃N (1:1), CH₃CN, 40°C, 3h [6]
Chemical reduction dominates hydroxylation strategies for this azepane derivative, with no enzymatic methods reported in the analyzed literature. The ATH/DKR process (Section 1.1) exemplifies high-efficiency chemical reduction, leveraging inexpensive hydrogen donors like HCO₂H/Et₃N. Crucially, the acid/base ratio significantly impacts outcomes: a 1:1 HCO₂H/Et₃N ratio delivers 98:2 dr, while a 5:2 ratio collapses diastereoselectivity to 54:46 due to altered transition-state stability [6]. Alternative bases (DBU, DABCO) or formate salts reduce conversion rates without improving stereoselectivity, reinforcing Et₃N's optimality.
Enzymatic reduction pathways—though unexplored for this specific azepane—could theoretically offer greener alternatives. However, the success of chemical methods with near-perfect stereocontrol (dr >98:2, ee >99%) and yields >93% [6] currently limits incentives for enzymatic development. The Boc-protecting group's stability under mild reducing conditions further favors chemical approaches.
Table 2: Reduction Pathway Performance Comparison
Parameter | Chemical Reduction (ATH/DKR) | Enzymatic Reduction |
---|---|---|
Diastereoselectivity | Up to 98:2 | Not reported |
Catalyst Loading | 0.5 mol% | N/A |
Reaction Time | 3–5 hours | N/A |
Solvent Tolerance | Broad (CH₃CN, iPrOH, CH₂Cl₂) | Limited data |
Industrial Scalability | Demonstrated (gram-scale) | Unknown |
The tert-butoxycarbonyl (Boc) group is indispensable for azepane ring functionalization due to its dual role in nitrogen protection and stereodirecting effects:
Alternative protectants like benzyloxycarbonyl (Cbz) are avoided due to hydrogenolysis risks during reduction. The Boc group’s minimal footprint (C₄H₈O₂) also preserves molecular weight efficiency (MW = 231.29 g/mol for protected diol [3]).
Achieving the cis-3,6-diol configuration demands precise stereoelectronic control during ketone reduction. Key mechanistic insights include:
The cis relationship is unambiguously confirmed by SMILES notation (N1CC@@HCCC@@HC1) and consistent NMR coupling constants (J₃,₆ ~ 5–7 Hz) [2] [6].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0